N-Désméthylbendamustine
Vue d'ensemble
Description
Le N-désméthyl Bendamustine est un métabolite actif de l'agent chimiothérapeutique bendamustine. La bendamustine est un agent alkylant bifonctionnel principalement utilisé dans le traitement de la leucémie lymphoïde chronique et du lymphome non hodgkinien . Le N-désméthyl Bendamustine est formé par la déméthylation du cycle benzimidazole de la bendamustine par l'isoforme CYP1A2 du cytochrome P450 .
Applications De Recherche Scientifique
N-desmethyl Bendamustine has several scientific research applications:
Mécanisme D'action
Target of Action
N-Desmethylbendamustine is an active metabolite of the DNA alkylating agent bendamustine . It is formed through demethylation of the benzimidazole ring in bendamustine by the cytochrome P450 (CYP) isoform CYP1A2 .
Mode of Action
N-Desmethylbendamustine, like bendamustine, is capable of forming electrophilic alkyl groups that covalently bond to other molecules . Through this function as an alkylating agent, N-Desmethylbendamustine causes intra- and inter-strand crosslinks between DNA bases . This crosslinking results in cell death, particularly in rapidly dividing cells such as cancer cells .
Biochemical Pathways
As an alkylating agent, it is known to interfere with dna replication and transcription, leading to cell death . This disruption can affect multiple biochemical pathways, particularly those involved in cell division and growth .
Pharmacokinetics
The pharmacokinetics of N-Desmethylbendamustine involve its formation through the demethylation of bendamustine by CYP1A2 . Bendamustine is rapidly hydrolyzed to monohydroxy-bendamustine and dihydroxy-bendamustine, which have little or no activity . The systemic exposure to bendamustine is comparable between adult and pediatric patients . The effect of hepatic/renal impairment on bendamustine pharmacokinetics remains to be elucidated .
Result of Action
The molecular and cellular effects of N-Desmethylbendamustine’s action primarily involve the induction of cell death. This is achieved through the formation of intra- and inter-strand crosslinks in DNA, which disrupts DNA replication and transcription, leading to cell death . This is particularly effective against rapidly dividing cells, such as cancer cells .
Action Environment
The action of N-Desmethylbendamustine can be influenced by various environmental factors. For instance, the activity of CYP1A2, which is involved in the formation of N-Desmethylbendamustine, can be affected by various factors including age, diet, and the presence of other drugs
Analyse Biochimique
Biochemical Properties
N-Desmethylbendamustine plays a significant role in biochemical reactions, particularly in the inhibition of cell proliferation. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with the cytochrome P450 enzyme CYP1A2, which is responsible for its formation from bendamustine . Additionally, N-Desmethylbendamustine inhibits the proliferation of non-cancerous peripheral blood leukocytes and lymphoma cells, indicating its potential as an anti-cancer agent .
Cellular Effects
N-Desmethylbendamustine exerts several effects on different types of cells and cellular processes. It has been shown to inhibit the proliferation of non-cancerous peripheral blood leukocytes and various lymphoma cell lines, including SU-DHL-1, SU-DHL-9, and Daudi lymphoma cells . This inhibition is achieved through the induction of DNA damage and subsequent apoptosis. N-Desmethylbendamustine also influences cell signaling pathways, gene expression, and cellular metabolism by causing DNA strand breaks and activating DNA damage response mechanisms .
Molecular Mechanism
The molecular mechanism of N-Desmethylbendamustine involves its ability to crosslink DNA and produce single- and double-strand breaks. These breaks lead to the activation of DNA damage response pathways and apoptosis . N-Desmethylbendamustine also inhibits mitotic checkpoints and induces mitotic catastrophe, further contributing to its anti-cancer effects . The compound’s interactions with DNA and its ability to cause extensive and durable DNA damage distinguish it from other alkylating agents .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Desmethylbendamustine have been observed to change over time. The compound is rapidly hydrolyzed to monohydroxy-bendamustine and dihydroxy-bendamustine, which have little or no activity . The stability and degradation of N-Desmethylbendamustine are influenced by its interaction with the cytochrome P450 enzyme CYP1A2 . Long-term effects on cellular function have been observed in in vitro and in vivo studies, with higher concentrations of the compound associated with increased probability of nausea or infection .
Dosage Effects in Animal Models
The effects of N-Desmethylbendamustine vary with different dosages in animal models. Higher concentrations of the compound have been associated with increased cytotoxicity and adverse effects, such as nausea and infection . The threshold effects observed in these studies indicate that careful dosage management is necessary to minimize toxic effects while maximizing therapeutic benefits .
Metabolic Pathways
N-Desmethylbendamustine is involved in metabolic pathways mediated by the cytochrome P450 enzyme CYP1A2 . This enzyme catalyzes the oxidative demethylation of bendamustine to form N-Desmethylbendamustine . The compound’s involvement in these metabolic pathways affects its overall pharmacokinetic profile and contributes to its therapeutic effects .
Transport and Distribution
The transport and distribution of N-Desmethylbendamustine within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound is rapidly distributed following intravenous infusion, with a triphasic elimination pattern . The intermediate phase represents the effective half-life of N-Desmethylbendamustine, while the terminal phase contributes minimally to its overall systemic exposure .
Subcellular Localization
N-Desmethylbendamustine’s subcellular localization affects its activity and function. The compound’s ability to crosslink DNA and induce DNA damage response mechanisms is influenced by its localization within the cell nucleus . Additionally, post-translational modifications and targeting signals may direct N-Desmethylbendamustine to specific cellular compartments, further modulating its effects .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse du N-désméthyl Bendamustine implique la déméthylation de la bendamustine. Ce processus est généralement réalisé en utilisant des enzymes du cytochrome P450, en particulier CYP1A2 . Les conditions réactionnelles comprennent la présence de ces enzymes et des cofacteurs appropriés pour faciliter le processus de déméthylation.
Méthodes de production industrielle : La production industrielle de N-désméthyl Bendamustine suit des principes similaires mais à plus grande échelle. Le processus implique l'utilisation de bioréacteurs contenant les enzymes et substrats nécessaires pour produire le composé efficacement. La réaction est surveillée et contrôlée pour garantir un rendement élevé et une pureté optimale .
Analyse Des Réactions Chimiques
Types de réactions : Le N-désméthyl Bendamustine subit plusieurs types de réactions chimiques, notamment :
Oxydation : Cette réaction est facilitée par les enzymes du cytochrome P450, conduisant à la formation de divers métabolites.
Réduction : Bien que moins courantes, les réactions de réduction peuvent se produire dans des conditions spécifiques.
Substitution : Le N-désméthyl Bendamustine peut participer à des réactions de substitution, en particulier en impliquant ses groupes fonctionnels.
Réactifs et conditions courants :
Oxydation : Enzymes du cytochrome P450, oxygène et cofacteurs.
Réduction : Agents réducteurs tels que le borohydrure de sodium.
Substitution : Divers nucléophiles et électrophiles en fonction de la réaction spécifique.
Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent le γ-hydroxybendamustine et d'autres métabolites mineurs .
4. Applications de recherche scientifique
Le N-désméthyl Bendamustine a plusieurs applications de recherche scientifique :
5. Mécanisme d'action
Le N-désméthyl Bendamustine exerce ses effets principalement par son rôle d'agent alkylant. Il forme des liaisons covalentes avec l'ADN, conduisant à des réticulations intra- et inter-brins. Ces réticulations entraînent des dommages à l'ADN, ce qui provoque finalement la mort cellulaire . Le composé cible les cellules en division rapide, ce qui le rend efficace contre les cellules cancéreuses .
Composés similaires :
γ-hydroxybendamustine : Un autre métabolite de la bendamustine avec des effets similaires mais moins puissants.
Monohydroxy-bendamustine : Un métabolite mineur avec un potentiel cytotoxique inférieur.
Dihydroxy-bendamustine : Un autre métabolite mineur formé lors du métabolisme de la bendamustine.
Unicité : Le N-désméthyl Bendamustine est unique en raison de sa voie de formation spécifique et de son rôle de métabolite actif de la bendamustine. Sa capacité à former des réticulations de l'ADN et à induire la mort cellulaire en fait un composé précieux dans la recherche et la thérapie du cancer .
Comparaison Avec Des Composés Similaires
γ-hydroxybendamustine: Another metabolite of bendamustine with similar but less potent effects.
Monohydroxy-bendamustine: A minor metabolite with lower cytotoxic potential.
Dihydroxy-bendamustine: Another minor metabolite formed during the metabolism of bendamustine.
Uniqueness: N-desmethyl Bendamustine is unique due to its specific formation pathway and its role as an active metabolite of bendamustine. Its ability to form DNA crosslinks and induce cell death makes it a valuable compound in cancer research and therapy .
Activité Biologique
N-Desmethylbendamustine (NDB) is a significant metabolite of bendamustine, an alkylating agent used primarily in the treatment of various hematologic malignancies. Understanding the biological activity of NDB is crucial for evaluating its therapeutic potential and safety profile, especially given its formation through the metabolic process involving cytochrome P450 (CYP) enzymes, particularly CYP1A2. This article synthesizes existing research findings, pharmacokinetic data, and case studies to provide a comprehensive overview of NDB's biological activity.
N-Desmethylbendamustine exhibits biological activity primarily through its role as a metabolite of bendamustine. The mechanisms by which it exerts its effects include:
- Alkylation of DNA : Similar to its parent compound, NDB may contribute to DNA cross-linking, leading to cellular apoptosis and mitotic catastrophe. This action is vital in targeting cancer cells that are resistant to other therapies .
- Inhibition of Cell Proliferation : In vitro studies suggest that NDB can inhibit the growth of various cancer cell lines, although its potency is generally lower than that of bendamustine itself .
Pharmacokinetics
The pharmacokinetic profile of NDB has been characterized in studies involving bendamustine administration. Key findings include:
- Metabolism : NDB is formed through the demethylation of bendamustine via CYP1A2. This metabolic pathway indicates that NDB may have distinct pharmacological properties compared to bendamustine .
- Plasma Concentrations : Plasma levels of NDB are significantly lower than those of bendamustine, suggesting a limited contribution to the overall therapeutic effect. Specifically, concentrations range from 1/10 to 1/100 that of the parent drug .
- Excretion : Following administration, NDB and other metabolites are primarily excreted through urine and feces, with less than 5% remaining as unchanged bendamustine .
Efficacy in Clinical Studies
Clinical investigations have evaluated the efficacy of bendamustine and its metabolites in various cancer types:
- Chronic Lymphocytic Leukemia (CLL) : Bendamustine has shown effectiveness in CLL patients who are refractory to rituximab. While specific data on NDB is limited, the overall response rates for bendamustine suggest potential contributions from its metabolites .
- Non-Hodgkin Lymphoma (NHL) : Studies indicate that bendamustine, and by extension possibly NDB, can achieve significant overall response rates in NHL patients, particularly those who have undergone multiple prior therapies .
Comparative Activity
A comparative analysis between bendamustine and NDB shows that while both possess anti-cancer properties, bendamustine remains the more potent agent. The following table summarizes key differences:
Property | Bendamustine | N-Desmethylbendamustine |
---|---|---|
Mechanism | Alkylating agent | Metabolite with reduced potency |
DNA Cross-linking | Extensive | Limited |
Plasma Concentration | Higher | Lower (1/10 - 1/100) |
Efficacy | High in CLL/NHL | Limited clinical data |
Case Study 1: Efficacy in Refractory CLL
In a clinical trial assessing the efficacy of bendamustine in patients with refractory CLL, results showed an overall response rate (ORR) of approximately 88%. While direct data on NDB was not reported, it is hypothesized that its formation during treatment may contribute to the observed responses due to its biological activity as a metabolite .
Case Study 2: Combination Therapy
A study comparing bendamustine combined with rituximab against other regimens demonstrated superior outcomes for patients treated with this combination. The presence of metabolites like NDB could play a role in enhancing therapeutic efficacy by providing additional mechanisms for action against resistant cell lines .
Propriétés
IUPAC Name |
4-[6-[bis(2-chloroethyl)amino]-1H-benzimidazol-2-yl]butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19Cl2N3O2/c16-6-8-20(9-7-17)11-4-5-12-13(10-11)19-14(18-12)2-1-3-15(21)22/h4-5,10H,1-3,6-9H2,(H,18,19)(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPZIKXXNXMYQPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N(CCCl)CCCl)NC(=N2)CCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19Cl2N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41515-13-3 | |
Record name | N-Desmethylbendamustine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041515133 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-DESMETHYLBENDAMUSTINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/542SRM4E31 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.